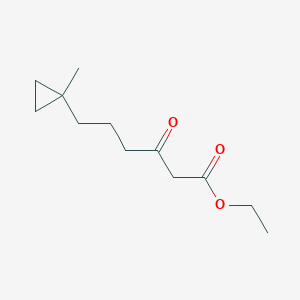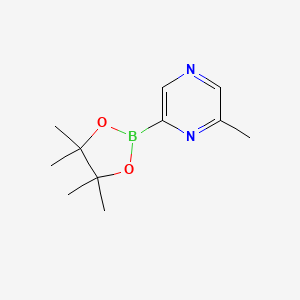
1-(1,4,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone is an organic compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with trimethyl groups and an ethanone moiety.
Méthodes De Préparation
The synthesis of 1-(1,4,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of aniline with acetone in the presence of a catalyst, followed by cyclization and subsequent functional group modifications. Industrial production methods often employ metal-modified catalysts, such as zinc, tin, or copper-exchanged tungstophosphoric acid supported on γ-Al2O3, to enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
1-(1,4,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with enhanced aromaticity.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(1,4,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Its antioxidant properties are being explored for therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 1-(1,4,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis. The compound activates antioxidant enzymes and NADPH-generating enzymes, leading to a reduction in oxidative stress and the inhibition of apoptotic processes .
Comparaison Avec Des Composés Similaires
1-(1,4,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone can be compared with other similar compounds, such as:
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: This compound also exhibits neuroprotective properties and is used in similar research applications.
1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene: Known for its use in industrial applications, this compound shares structural similarities but differs in its specific functional groups and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
88579-24-2 |
|---|---|
Formule moléculaire |
C14H19NO |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
1-(1,4,4-trimethyl-2,3-dihydroquinolin-6-yl)ethanone |
InChI |
InChI=1S/C14H19NO/c1-10(16)11-5-6-13-12(9-11)14(2,3)7-8-15(13)4/h5-6,9H,7-8H2,1-4H3 |
Clé InChI |
HXVMRSPZWJJPKO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)N(CCC2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B11886851.png)
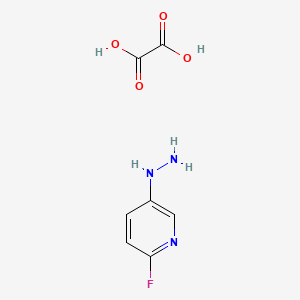

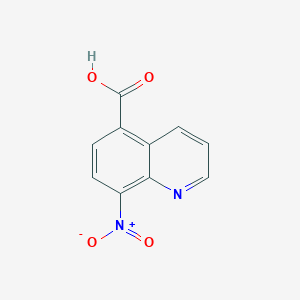

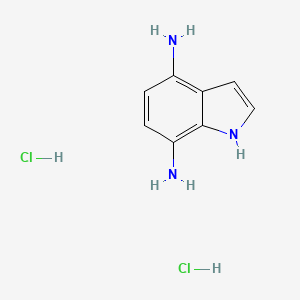
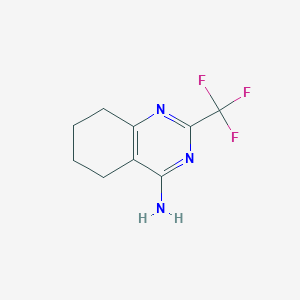
![6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile](/img/structure/B11886894.png)
![4-amino-2-chloro-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one](/img/structure/B11886897.png)
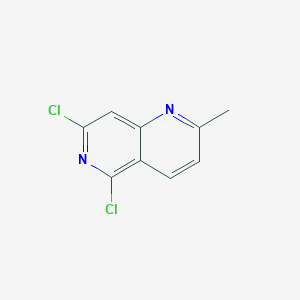
![tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11886910.png)
